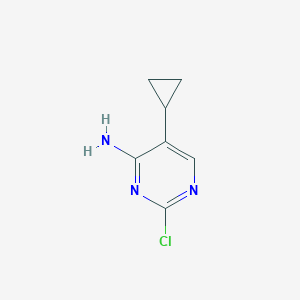

2-Chloro-5-cyclopropylpyrimidin-4-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-5-cyclopropylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c8-7-10-3-5(4-1-2-4)6(9)11-7/h3-4H,1-2H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSEIJSDKUVLCKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(N=C2N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 5 Cyclopropylpyrimidin 4 Amine

Established Reaction Pathways for Pyrimidine (B1678525) Amination

The introduction of the 4-amino group onto the pyrimidine ring is a crucial step in the synthesis of 2-Chloro-5-cyclopropylpyrimidin-4-amine. This is typically achieved through nucleophilic aromatic substitution on a dihalogenated pyrimidine precursor.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in heterocyclic chemistry for the introduction of various functional groups, including amines, onto an aromatic ring.

The most common and direct route to this compound involves the amination of a 2,4-dichloro-5-cyclopropylpyrimidine (B1425983) intermediate. This precursor is synthesized by the chlorination of 5-cyclopropyluracil (B1353297), a reaction for which analogous procedures are well-established for similar substrates like 5-fluorouracil (B62378). japsonline.comgoogle.comresearchgate.net The chlorination is typically carried out using a strong chlorinating agent such as phosphorus oxychloride (POCl3). japsonline.com

Once the 2,4-dichloro-5-cyclopropylpyrimidine is obtained, the subsequent amination is achieved by reacting it with a source of ammonia (B1221849), such as aqueous or gaseous ammonia.

Table 1: Amination of 2,4-dichloro-5-substituted pyrimidines

| Precursor | Aminating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2,4-dichloro-5-fluoropyrimidine (B19854) | Aqueous Ammonia | Isopropanol/Water | 60 | - | google.com |

| 2,4-dichloro-5-nitropyrimidine | Diethylamine (B46881) | - | - | - | researchgate.net |

Note: Specific yield for the amination of 2,4-dichloro-5-fluoropyrimidine was not provided in the cited source. The reaction with diethylamine on the 5-nitro derivative illustrates a related amination process.

A key aspect of the amination of 2,4-dichloro-5-cyclopropylpyrimidine is the regioselectivity of the reaction. The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring exhibit different reactivities towards nucleophiles. For 5-substituted-2,4-dichloropyrimidines, nucleophilic attack by primary or secondary amines generally occurs preferentially at the C4 position. nih.gov This selectivity is crucial for the successful synthesis of the desired this compound isomer.

Studies on related 5-substituted 2,4-dichloropyrimidines have shown that the electronic nature of the C5 substituent can influence this regioselectivity. However, for a wide range of substituents, the C4 position remains the more electrophilic site for amination. nih.gov In contrast, the use of tertiary amine nucleophiles has been shown to favor substitution at the C2 position, highlighting the importance of the choice of aminating agent in controlling the reaction's outcome. nih.gov

Cyclization Reactions for Pyrimidine Ring Formation

While the functionalization of a pre-existing pyrimidine ring is the most direct approach, the synthesis of the pyrimidine core itself can be achieved through cyclization reactions. These methods typically involve the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as urea (B33335) or guanidine. However, for the specific synthesis of this compound, this approach is less common as it would require a more complex and potentially lower-yielding multi-step synthesis of the appropriately substituted precursors for the cyclization. General reviews on the synthesis of 5-aminouracil (B160950) and its derivatives touch upon various cyclization strategies for forming the pyrimidine ring. nih.gov

Multi-Component Condensation Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient alternative to traditional multi-step syntheses. In principle, a multi-component approach could be envisioned for the construction of the 5-cyclopropylpyrimidine scaffold. However, the application of MCRs for the direct synthesis of this compound has not been specifically reported in the reviewed literature. The existing literature on MCRs for pyrimidine synthesis is generally broad and does not focus on this specific substitution pattern.

Optimization of Reaction Conditions and Process Efficiency

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound while ensuring a cost-effective and scalable process. Key parameters for optimization include the choice of solvent, temperature, reaction time, and the nature of the base used in the amination step.

For the chlorination of the 5-cyclopropyluracil precursor, analogous syntheses of 2,4-dichloro-5-fluoropyrimidine have been optimized by investigating the molar ratios of the uracil (B121893) derivative to the chlorinating agent (e.g., phosphorus oxychloride) and any acid acceptors, as well as the reaction temperature and duration. researchgate.net

In the subsequent amination step, the concentration of the ammonia source, the solvent system, and the reaction temperature are crucial variables. For instance, in the synthesis of 4-amino-2-chloro-5-fluoropyrimidine, the reaction is carried out in a sealed vessel at an elevated temperature to drive the reaction to completion. google.com The use of a base is often necessary to neutralize the HCl generated during the substitution reaction. The choice of base can influence the reaction rate and the formation of byproducts.

Table 2: Key Parameters for Optimization of Pyrimidine Synthesis

| Reaction Step | Parameter | Typical Range/Conditions | Effect on Process |

| Chlorination | Molar ratio of Uracil to POCl3 | 1:2 to 1:10 | Affects conversion and yield |

| Temperature | 80 - 120 °C | Influences reaction rate and side reactions | |

| Reaction Time | 2 - 24 hours | Determines reaction completion | |

| Amination | Ammonia Concentration | Excess | Drives the reaction towards the product |

| Solvent | Alcohols, Water, or mixtures | Affects solubility and reaction rate | |

| Temperature | 25 - 100 °C | Influences reaction rate and selectivity | |

| Base | Triethylamine (B128534), DIPEA, etc. | Neutralizes HCl, can affect selectivity |

Influence of Solvent Systems and Temperature Parameters

The choice of solvent and the operating temperature are critical parameters that significantly dictate the outcome of the synthesis of substituted aminopyrimidines. These factors influence reaction rates, yields, and the formation of byproducts by altering the solubility of reactants and the energy of the transition state in nucleophilic aromatic substitution (SNAr) reactions.

Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are frequently employed. uchile.clacsgcipr.org DMF, for instance, is effective for reactions involving propylamine (B44156) due to its ability to enhance the amine's nucleophilicity. uchile.cl Ethers such as tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (B42094) (DME) have also been used, with DME showing efficacy at temperatures between 100–120 °C for certain amination reactions, although lower temperatures can reduce product yield. nih.gov In some cases, less polar solvents like toluene (B28343) are utilized, particularly when followed by specific work-up procedures involving extraction and concentration under vacuum. google.com The selection of the solvent can be so influential that it can determine the regioselectivity of the substitution, as seen in reactions where deep eutectic solvents (DES) have been used to control whether substitution occurs at the ortho or para position. researchgate.net

Temperature is another crucial lever for controlling the reaction. Chlorination reactions to form dichloropyrimidine precursors are often conducted at elevated temperatures, for example, between 106-110 °C for extended periods. japsonline.com Conversely, subsequent amination or coupling steps might require careful temperature management to prevent decomposition of sensitive intermediates or to control selectivity. google.com For instance, Suzuki–Miyaura cross-coupling reactions are often performed at temperatures ranging from 80 °C to 100 °C. nih.gov Cooling the reaction mixture to 0-10 °C is a common step during work-up to precipitate the product and facilitate its filtration. google.com

| Solvent System | Typical Temperature Range (°C) | Application | Observed Outcome/Yield | Reference |

|---|---|---|---|---|

| DMF | Room Temperature | SNAr with propylamine | Favored reaction rate | uchile.cl |

| DME | 100 - 120 | Amination | Substantial yield; lower temp reduces yield | nih.gov |

| Ethanol (reflux) | ~78 | SNAr amination with TEA | Suitable for mono-substitution | mdpi.com |

| Toluene | 30 - 60 | Work-up/Purification | Used for extraction and crystallization | google.com |

| 1,4-Dioxane (B91453)/Water | 80 - 100 | Suzuki-Miyaura Coupling | 83-90% isolated yield | nih.gov |

| Acetonitrile | Room Temperature | SNAr with thiols | Effective for reactions with various thiols | chemrxiv.org |

Role of Catalysts and Reagents in Cross-Coupling and Amination

The synthesis of this compound and related structures heavily relies on catalysts and specific reagents to facilitate C-N (amination) and C-C (cross-coupling) bond formations. These reactions often involve either direct nucleophilic aromatic substitution (SNAr) or, more commonly for challenging substrates, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. wikipedia.orgresearchgate.net

Bases play a dual role in these syntheses. They act as acid scavengers, neutralizing the HCl generated during the reaction, and can also serve to deprotonate the amine nucleophile, increasing its reactivity. mdpi.com Common inorganic bases include potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃). nih.govnih.gov Organic bases such as triethylamine (TEA) are also widely used. mdpi.commdpi.com In some cases, strong bases like lithium hexamethyldisilazide (LiHMDS) are required, particularly for palladium-catalyzed aminations with aliphatic secondary amines. acs.org The choice of base can be critical; for instance, the use of a strong base like NaOC₂H₅ has been shown to give final yields in ultrasound-assisted cyclization reactions that are comparable to conventional heating methods. nih.gov

Palladium catalysts are central to modern cross-coupling strategies. The Buchwald-Hartwig amination, a cornerstone of C-N bond formation, utilizes a palladium catalyst with specific phosphine (B1218219) ligands to couple amines with aryl halides. wikipedia.orgorganic-chemistry.org Different generations of these catalysts have been developed, with ligands like BINAP and DPPF enabling the coupling of primary amines. wikipedia.org For Suzuki-Miyaura reactions, which form C-C bonds (e.g., to introduce the cyclopropyl (B3062369) group), catalysts like Pd(PPh₃)₄ and Pd₂(dba)₃ are frequently used. nih.govmdpi.comnih.gov The catalyst loading is often low, typically in the range of 0.05 to 5 mol%. nih.govmdpi.com Research has shown that for the amination of 6-aryl-2,4-dichloropyrimidine, reactions with aliphatic amines are catalyzed by palladium, whereas aromatic amines can react without a catalyst under the right conditions. acs.org

| Catalyst/Reagent | Type | Role | Typical Reaction | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Palladium Catalyst | C-C Bond Formation | Suzuki-Miyaura Coupling | nih.govmdpi.com |

| Pd₂(dba)₃ | Palladium Catalyst | C-C Bond Formation | Suzuki-Miyaura Coupling | nih.gov |

| XPhos Pd G2 | Palladium Catalyst | C-N Bond Formation | Buchwald-Hartwig Amination | nih.gov |

| K₂CO₃ / Na₂CO₃ | Inorganic Base | Acid Scavenger/Activator | Suzuki/SNAr | nih.govnih.gov |

| Triethylamine (TEA) | Organic Base | Acid Scavenger | SNAr Amination | mdpi.commdpi.com |

| LiHMDS | Strong Base | Amine Deprotonation | Pd-catalyzed Amination | acs.org |

Strategies for Yield Enhancement and Purity Control

Maximizing the yield and ensuring the high purity of the final product are paramount in chemical synthesis, particularly for pharmaceutical intermediates. Several strategies are employed throughout the synthesis of this compound to achieve these goals.

Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, and the molar ratio of reactants is a primary strategy. For instance, in the synthesis of 2,4-dichloro-5-fluoropyrimidine, a precursor to similar aminopyrimidines, optimizing the molar ratios of 5-fluorouracil to phosphorus oxychloride and N,N-dimethylaniline, along with precise temperature and time control, led to a maximum yield of 92.2%. researchgate.net Similarly, using ultrasound irradiation instead of conventional heating has been shown to reduce reaction times from hours to less than an hour while maintaining high yields in the synthesis of 2-aminopyrimidines. nih.gov

Work-up and Purification: The procedures following the main reaction are critical for isolating a pure product. A common work-up involves quenching the reaction mixture in ice-cold water to precipitate the crude product. japsonline.com This is often followed by extraction with an organic solvent like ethyl acetate (B1210297) or toluene. google.com Washing the organic layer with aqueous solutions, such as saturated sodium bicarbonate and brine, helps remove unreacted reagents and inorganic byproducts. google.com

For final purification, recrystallization is a powerful technique. Crude products are often dissolved in a suitable solvent mixture (e.g., ethyl acetate and toluene) and then cooled to induce crystallization, leaving impurities behind in the solvent. google.com The use of activated carbon during this process can help remove colored impurities. google.com For challenging separations, flash column chromatography is the method of choice. youtube.com The entire process, from reaction completion to final product, is monitored by techniques like Thin Layer Chromatography (TLC) to ensure all starting material is consumed and to guide the purification process. japsonline.com

Exploration of Precursors and Advanced Intermediates

The successful synthesis of this compound hinges on the strategic selection and preparation of its foundational components. The pyrimidine core is typically derived from dichloropyrimidine derivatives, while the cyclopropyl moiety is introduced through specialized building blocks.

Dichloropyrimidine Derivatives as Starting Materials

Dichloropyrimidines, particularly 2,4-dichloropyrimidine (B19661) and its substituted analogues, are versatile and widely used starting materials. nih.gov The two chlorine atoms on the pyrimidine ring exhibit different reactivities, allowing for sequential and regioselective substitutions. Generally, in SNAr reactions, the chlorine at the C4 position is more reactive and is substituted first. acs.orgwuxiapptec.com This inherent selectivity is exploited to first introduce the amino group at C4, followed by subsequent reactions at the C2 position.

The synthesis of these dichlorinated precursors often starts from uracil or its derivatives. For example, 5-fluorouracil can be converted to 2,4-dichloro-5-fluoropyrimidine by reacting it with a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as N,N-dimethylaniline. researchgate.net Similarly, 5-nitrouracil (B18501) is a common precursor for 2,4-dichloro-5-nitropyrimidine, which can then be reduced to 2,4-dichloro-5-aminopyrimidine. google.com The conditions for these chlorination reactions must be carefully controlled to prevent decomposition and side reactions. google.com

Synthesis of Cyclopropyl-Containing Pyrimidine Building Blocks

Introducing the cyclopropyl group at the C5 position of the pyrimidine ring is a key step. This is typically achieved through a C-C bond-forming cross-coupling reaction, most notably the Suzuki-Miyaura reaction. nih.govworktribe.com This method involves coupling a halogenated pyrimidine (e.g., a 5-bromo- or 5-iodo-2,4-dichloropyrimidine) with a cyclopropylboronic acid or one of its esters.

The general protocol for a Suzuki coupling involves reacting the aryl halide with the boronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, typically an aqueous solution of sodium or potassium carbonate. youtube.comworktribe.com The reaction is usually carried out in a solvent system like 1,4-dioxane or DME at elevated temperatures. worktribe.com This approach allows for the efficient and direct installation of the cyclopropyl group onto the pyrimidine scaffold, creating the advanced intermediate necessary for the final amination step. An alternative strategy involves a deconstruction-reconstruction process where a pyrimidine ring is opened to an iminoenamine intermediate, which is then recyclized with cyclopropyl amidine to form the desired 5-cyclopropylpyrimidine structure. nih.gov

Control of Regioselectivity and Chemoselectivity in Complex Synthetic Routes

In multistep syntheses involving molecules with multiple reactive sites, such as dichloropyrimidines, controlling regioselectivity (which position reacts) and chemoselectivity (which functional group reacts) is essential for achieving the desired product.

Regioselectivity in the substitution of 2,4-dichloropyrimidines is a well-studied phenomenon. The C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. acs.orgwuxiapptec.com This preference allows for the selective amination at C4, leaving the C2-chloro substituent intact for later manipulation. This selectivity can be influenced by substituents on the pyrimidine ring. Electron-withdrawing groups at the C5 position further enhance the reactivity at C4. nih.gov However, there are exceptions; electron-donating groups at C6 can reverse this selectivity, favoring substitution at the C2 position. wuxiapptec.com In some cases, specific reagents can override the inherent reactivity. For example, using tertiary amine nucleophiles has been shown to give excellent C2 selectivity on 5-substituted-2,4-dichloropyrimidines. nih.gov For particularly challenging cases where C2 amination is desired, a 5-trimethylsilyl group can be used as a directing group to achieve the desired regioselectivity. nih.gov

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the context of synthesizing this compound, this is crucial during cross-coupling and amination steps. For instance, during a Suzuki coupling to introduce the cyclopropyl group at C5 of a 5-bromo-2,4-dichloropyrimidine, the palladium catalyst must selectively activate the C-Br bond over the C-Cl bonds. This is generally achievable as the order of reactivity for oxidative addition to palladium is C-I > C-Br > C-Cl. Similarly, during the amination step, reaction conditions must be chosen to favor the displacement of the C4-chloro group without affecting other sensitive functionalities that may be present on the nucleophile or the pyrimidine ring. Palladium-catalyzed methods like the Buchwald-Hartwig amination offer high chemoselectivity and functional group tolerance, making them powerful tools in complex syntheses. wikipedia.orglibretexts.org

Directed Functionalization at Specific Pyrimidine Positions

The foundational step in the synthesis of this compound involves the creation of a versatile intermediate, 2,4-dichloro-5-cyclopropylpyrimidine. This is typically accomplished through the chlorination of a 5-cyclopropyluracil derivative. A common and effective method for this transformation is the use of phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline. researchgate.net The reaction converts the hydroxyl groups of the uracil ring into chlorine atoms, yielding the highly reactive 2,4-dichloro intermediate.

The general reaction scheme for this chlorination is as follows:

This di-chlorinated compound serves as a critical building block for the subsequent introduction of the amino group. The presence of two chlorine atoms at the C2 and C4 positions of the pyrimidine ring offers two potential sites for nucleophilic attack.

Selective Transformations of Halogen and Amino Groups

The second and final step in the synthesis is the selective amination of 2,4-dichloro-5-cyclopropylpyrimidine. The reactivity of the chlorine atoms on the pyrimidine ring is not equal; the chlorine at the C4 position is significantly more susceptible to nucleophilic substitution than the chlorine at the C2 position. This regioselectivity is a well-established principle in pyrimidine chemistry. japsonline.com The presence of an electron-withdrawing group at the C5 position can further enhance the reactivity at the C4 position.

The selective amination is typically carried out by treating the 2,4-dichloro-5-cyclopropylpyrimidine intermediate with ammonia. This reaction selectively displaces the chlorine atom at the C4 position to introduce the amino group, yielding the final product, this compound.

The general reaction for the selective amination is:

A patent for a similar compound, 4-amino-2-chloro-5-fluoropyrimidine, describes a process where 2,4-dichloro-5-fluoropyrimidine is reacted with aqueous ammonia. nih.gov This provides a strong analogy for the synthesis of the cyclopropyl derivative.

The following table summarizes the key transformations and reagents involved in the synthesis of this compound:

| Step | Starting Material | Reagent(s) | Product | Key Transformation |

| 1 | 5-cyclopropyluracil | Phosphorus oxychloride (POCl₃), N,N-dimethylaniline | 2,4-dichloro-5-cyclopropylpyrimidine | Chlorination |

| 2 | 2,4-dichloro-5-cyclopropylpyrimidine | Ammonia (NH₃) | This compound | Selective Amination |

Chemical Reactivity and Derivatization of 2 Chloro 5 Cyclopropylpyrimidin 4 Amine

Reactivity of the Pyrimidine (B1678525) Heterocycle

The pyrimidine core is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic is central to its reactivity, particularly its susceptibility to nucleophilic attack and resistance to electrophilic substitution.

The chlorine atom at the C2 position of the pyrimidine ring is highly activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the ring nitrogen atoms stabilizes the intermediate Meisenheimer complex formed during the reaction, thus facilitating the displacement of the chloride ion. researchgate.netmdpi.com This reactivity is a cornerstone of the derivatization of this compound.

A wide array of nucleophiles can be employed to displace the chlorine atom. Reactions with various primary and secondary amines (aliphatic, cyclic, and aromatic) proceed efficiently, often in the presence of a base such as triethylamine (B128534) (TEA) to neutralize the generated hydrochloric acid. mdpi.comrsc.org Alcohols used as solvents can sometimes lead to competing solvolysis reactions, especially in the presence of a strong base which forms more nucleophilic alkoxide ions. mdpi.com Microwave-assisted synthesis has been shown to accelerate these substitution reactions significantly. rsc.orgnih.gov

| Nucleophile | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Primary/Secondary Amines | Amine, Triethylamine (TEA), Refluxing Ethanol | 2-Amino-5-cyclopropylpyrimidin-4-amine derivatives | mdpi.com |

| Anilines | Substituted Aniline (B41778), Microwave Irradiation | 2-Anilino-5-cyclopropylpyrimidin-4-amine derivatives | rsc.org |

| Alkoxides (e.g., from Ethanol) | NaOH, Ethanol, Reflux | 2-Ethoxy-5-cyclopropylpyrimidin-4-amine | mdpi.com |

| Oxygen Nucleophiles (Phenols) | Phenol, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 2-Phenoxy-5-cyclopropylpyrimidin-4-amine | nih.gov |

The pyrimidine ring is generally resistant to electrophilic aromatic substitution due to its π-deficient nature. researchgate.net Electrophiles are repelled by the partial positive charges on the ring carbons, and the ring nitrogen atoms can be protonated or complexed under acidic reaction conditions, further deactivating the ring.

However, the reactivity of the ring is modified by the substituents present. The 4-amino group is a strong activating group, and the 5-cyclopropyl group is a weak activating group. Both direct incoming electrophiles to the ortho and para positions. In this molecule, the C6 position is ortho to the cyclopropyl (B3062369) group and meta to the amino group. The directing influence of the powerful amino group would strongly favor substitution at the C6 position, should a reaction occur. Despite this, electrophilic substitution on such pyrimidine systems remains challenging and typically requires forcing conditions. researchgate.net

Transformations of the Amine Functional Group

The primary amine at the C4 position is a key site for derivatization, behaving as a typical aromatic amine in many reactions.

The exocyclic amino group can be readily alkylated or acylated.

N-Alkylation involves the reaction with alkyl halides or other alkylating agents, typically in the presence of a base to deprotonate the amine, increasing its nucleophilicity. researchgate.netgoogle.comla-press.org Heterogeneous catalysts have also been developed to facilitate the N-alkylation of pyrimidines under environmentally friendly conditions. ias.ac.in

N-Acylation can be achieved using standard acylating agents such as acyl chlorides or acid anhydrides. publish.csiro.au The reaction converts the primary amine into a secondary amide. Catalysts like 4-aminopyridine (B3432731) or 4-(dimethylamino)pyridine (DMAP) can be used to promote these reactions, particularly with less reactive acylating agents. acs.orgnih.govresearchgate.net For 4-aminopyrimidine (B60600) structures, kinetic studies have shown that acylation typically occurs directly on the exocyclic amino nitrogen rather than proceeding through an intermediate where the ring nitrogen is acylated. publish.csiro.au

| Reaction Type | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkyl-2-chloro-5-cyclopropylpyrimidin-4-amine | la-press.org |

| N-Acylation | Acid Anhydride (e.g., Acetic Anhydride) | Solvent (e.g., Acetone), 36°C | N-Acetyl-2-chloro-5-cyclopropylpyrimidin-4-amine | publish.csiro.au |

| N-Acylation | Acyl Chloride (e.g., Benzoyl Chloride) | Base (e.g., Pyridine), Catalyst (e.g., DMAP) | N-Benzoyl-2-chloro-5-cyclopropylpyrimidin-4-amine | acs.org |

Beyond simple alkylation and acylation, the 4-amino group can be converted into other important functional groups.

Sulfonamides: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270) yields the corresponding sulfonamide derivatives. nih.govacs.org These derivatives are of significant interest in medicinal chemistry. nih.gov

Ureas: The amino group can react with isocyanates to form N,N'-disubstituted ureas. nih.gov Alternatively, phosgene (B1210022) equivalents like N,N'-carbonyldiimidazole (CDI) can be used to first form a carbamoyl-imidazole intermediate, which then reacts with another amine to produce unsymmetrical ureas. nih.gov Other methods involve the use of reagents like 4-nitrophenyl carbamates. bioorganic-chemistry.comgoogle.com

Oxidative and Reductive Chemical Transformations

The molecule can undergo both oxidative and reductive transformations at various sites.

Oxidative Transformations: The nitrogen atoms of the pyrimidine ring are susceptible to oxidation. Mild oxidizing agents, such as a mixture of hydrogen peroxide and trifluoroacetic anhydride, can lead to the formation of pyrimidine N-oxides. rsc.orgdocumentsdelivered.com The amino group itself can also confer antioxidant properties to the molecule, indicating its potential to be oxidized under certain conditions. nih.gov

Reductive Transformations: A significant reductive transformation is the dehalogenation of the C2 position. The chlorine atom can be removed via catalytic hydrogenation, typically using a palladium catalyst (e.g., Pd/C) and a hydrogen source. oregonstate.edu This reaction converts the title compound into 5-cyclopropylpyrimidin-4-amine. Another method for reductive dehalogenation involves the use of zinc dust in an aqueous medium. oregonstate.edu

Photochemical Behavior and Reactions

The photochemical behavior of 2-chloro-5-cyclopropylpyrimidin-4-amine is primarily dictated by the 2-chloropyrimidine (B141910) core, which is known to undergo specific transformations upon exposure to ultraviolet (UV) radiation. While direct studies on this compound are not extensively documented, the well-established photochemistry of 2-chloropyrimidine (ClPy) serves as a reliable model to understand its potential photoreactivity. rsc.org

Upon UV irradiation, the carbon-chlorine (C-Cl) bond in the pyrimidine ring is the primary site of photochemical activity. Investigations into the photochemistry of 2-chloropyrimidine have revealed two principal mechanisms for the cleavage of this bond, each originating from a different excited state. rsc.org

Heterolytic Cleavage: This pathway involves the cleavage of the C-Cl bond in the excited singlet state of the molecule. In this process, the chlorine atom departs with both electrons from the bonding pair, forming a chloride ion (Cl⁻) and a pyrimidinyl cation. This mechanism is favored in polar solvents and leads to the formation of substitution products where the chlorine atom is replaced by a nucleophile from the solvent, such as a hydroxyl group in aqueous solutions. rsc.org

Homolytic Cleavage: This mechanism proceeds from the excited triplet state of the pyrimidine ring. The C-Cl bond breaks in a way that each atom retains one of the bonding electrons, generating a pyrimidinyl radical and a chlorine radical (Cl•). The formation of the triplet state occurs through intersystem crossing from the initially formed excited singlet state. This radical pathway is significant in the formation of dimeric products. rsc.org

The presence of the amino group at the C4 position and the cyclopropyl group at the C5 position in this compound is expected to influence the relative efficiencies of these two cleavage pathways by modifying the electronic properties and energies of the excited singlet and triplet states.

The cleavage of the C-Cl bond initiates the formation of various photoproducts. The specific products formed are dependent on the reaction conditions, particularly the presence or absence of oxygen. rsc.org

In anaerobic aqueous solutions, UV irradiation of 2-chloropyrimidine yields two major products:

2-Hydroxypyrimidine (B189755): This product arises from the heterolytic cleavage of the C-Cl bond, followed by the nucleophilic attack of a water molecule on the resulting pyrimidinyl cation. rsc.org

2-Chloro-4,2'-bipyrimidine: The formation of this dimeric product is a consequence of the homolytic C-Cl bond cleavage. The pyrimidinyl radical generated can then react with a ground-state 2-chloropyrimidine molecule to form the bipyrimidine. rsc.org The generation of the triplet state of 2-chloropyrimidine has been shown to be directly involved in the formation of this bipyrimidine. rsc.org

Under aerobic conditions, the formation of the bipyrimidine is typically suppressed, and 2-hydroxypyrimidine becomes the sole major photoproduct. rsc.org This is because molecular oxygen can quench the triplet state, thus inhibiting the homolytic cleavage pathway.

Based on this model, the photochemical irradiation of this compound would be expected to yield analogous products, namely 5-cyclopropyl-2-hydroxypyrimidin-4-amine and various isomers of chloro-bis(5-cyclopropylpyrimidin-4-amine).

Table 1: Expected Photoproducts of this compound Based on 2-Chloropyrimidine Photochemistry

| Precursor | Expected Photoproduct | Formation Pathway |

| This compound | 5-Cyclopropyl-2-hydroxypyrimidin-4-amine | Heterolytic C-Cl cleavage |

| This compound | Chloro-bis(5-cyclopropylpyrimidin-4-amine) isomers | Homolytic C-Cl cleavage |

Chemical Properties and Stereochemical Aspects of the Cyclopropyl Moiety

The cyclopropyl group attached to the C5 position of the pyrimidine ring imparts unique chemical and stereochemical properties to the this compound molecule.

The cyclopropyl ring is often utilized in medicinal chemistry as a bioisostere for an alkene or as a rigid linker. scientificupdate.com Its rigid structure provides conformational constraint, which can be advantageous for binding to biological targets. The electronic properties of the cyclopropyl group are also noteworthy; it possesses a degree of π-character in its C-C bonds, allowing it to participate in conjugation with adjacent unsaturated systems. stackexchange.com This can influence the electronic distribution within the pyrimidine ring and affect its reactivity.

Key chemical properties conferred by the cyclopropyl moiety include:

Metabolic Stability: The cyclopropyl group can enhance the metabolic stability of a molecule. The C-H bonds on the cyclopropyl ring are generally stronger than those in aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. scientificupdate.com

Potency and Selectivity: The rigid nature of the cyclopropyl group can lock the molecule into a specific conformation that is optimal for receptor binding, thereby increasing potency and potentially reducing off-target effects. scientificupdate.com

From a stereochemical perspective, the attachment of the cyclopropyl group does not introduce a chiral center to the pyrimidine ring itself, assuming the cyclopropyl ring is unsubstituted. However, reactions involving the cyclopropylamine (B47189) moiety can have stereochemical implications. For instance, in certain synthetic routes for cyclopropylamines, the stereochemistry of the final product is carefully controlled, and can involve either inversion or retention of configuration at the carbon atoms of the cyclopropane (B1198618) ring during its formation. nih.gov While this compound itself is achiral, understanding the stereochemical aspects of the cyclopropylamine fragment is crucial when considering its synthesis and potential interactions in a chiral environment. rsc.orgacs.org

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 2-Chloro-5-cyclopropylpyrimidin-4-amine by providing detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom. Although specific experimental spectra for this compound are not widely published in peer-reviewed literature, the expected chemical shifts can be predicted based on the analysis of similar structures and the known electronic effects of the substituents on the pyrimidine (B1678525) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the amine, pyrimidine ring, and cyclopropyl (B3062369) protons. The amine protons (NH₂) would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration due to hydrogen bonding. The single proton on the pyrimidine ring (H-6) is expected to resonate as a singlet in the aromatic region. The protons of the cyclopropyl group will present a more complex pattern. The methine proton (CH) will appear as a multiplet, shifted downfield relative to the methylene (B1212753) protons due to its proximity to the pyrimidine ring. The four methylene protons (CH₂) of the cyclopropyl ring are diastereotopic and would be expected to appear as two separate multiplets in the upfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation by showing signals for each unique carbon atom. The pyrimidine ring is expected to exhibit four distinct signals for its carbon atoms (C-2, C-4, C-5, and C-6). The chemical shifts of these carbons are influenced by the electronegative chlorine atom and the nitrogen atoms within the ring. The cyclopropyl group would show two signals: one for the methine carbon and another for the two equivalent methylene carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine H-6 | ~ 7.5 - 8.0 (singlet) | ~ 150 - 155 |

| Amine NH₂ | Variable (broad singlet) | - |

| Cyclopropyl CH | ~ 1.5 - 2.0 (multiplet) | ~ 10 - 15 |

| Cyclopropyl CH₂ | ~ 0.5 - 1.0 (multiplets) | ~ 5 - 10 |

| Pyrimidine C-2 | - | ~ 155 - 160 |

| Pyrimidine C-4 | - | ~ 160 - 165 |

| Pyrimidine C-5 | - | ~ 110 - 115 |

Note: These are estimated values and may differ from experimental results.

Mass Spectrometry (MS) Techniques for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₇H₈ClN₃, the expected monoisotopic mass is approximately 169.0407 Da.

In a typical mass spectrum, the molecule would be ionized to produce a molecular ion ([M]⁺). Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the mass-to-charge ratio (m/z) to several decimal places. Predicted m/z values for various adducts that could be observed in techniques like electrospray ionization (ESI) are listed in the table below. uni.lu

Table 2: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 170.0480 |

| [M+Na]⁺ | 192.0299 |

| [M+NH₄]⁺ | 187.0745 |

| [M+K]⁺ | 208.0038 |

| [M-H]⁻ | 168.0334 |

Source: PubChemLite. uni.lu

Analysis of the fragmentation pattern in electron ionization (EI) mass spectrometry can provide valuable structural information. Key fragmentation pathways for this compound would likely involve the loss of the chlorine atom, cleavage of the cyclopropyl ring, and fragmentation of the pyrimidine ring itself. Common fragmentation patterns for amines and halogenated aromatic compounds would be expected to be observed.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. While the crystal structure of this compound has not been reported in the crystallographic databases, analysis of closely related structures, such as 5-Bromo-2-chloropyrimidin-4-amine, can provide significant insights into the expected molecular architecture.

In the solid state, the pyrimidine ring is expected to be essentially planar. The substituents, including the chlorine atom and the amino group, would lie close to this plane. The orientation of the cyclopropyl group relative to the pyrimidine ring would be a key structural feature.

A crucial aspect of the solid-state architecture of such compounds is the formation of intermolecular hydrogen bonds. The amino group is a potent hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring are effective hydrogen bond acceptors. It is highly probable that in the crystal lattice, molecules of this compound would form hydrogen-bonded networks. For instance, pairs of molecules could form inversion dimers through N—H···N hydrogen bonds, which then connect into larger supramolecular assemblies. This type of hydrogen bonding is a common motif in the crystal structures of aminopyrimidines.

Table 3: Crystallographic Data for the Related Compound 5-Bromo-2-chloropyrimidin-4-amine

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.654(2) |

| b (Å) | 12.011(4) |

| c (Å) | 7.159(2) |

| β (°) | 115.02(3) |

| Volume (ų) | 595.1(3) |

| Z | 4 |

This data for a related compound illustrates the type of structural information obtained from X-ray crystallography.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Structural and Electronic Characterization

Vibrational (IR) Spectroscopy: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.

The N-H stretching vibrations of the primary amine group are expected to appear in the region of 3300-3500 cm⁻¹, likely as two distinct bands for the symmetric and asymmetric stretches. The C-H stretching vibrations of the cyclopropyl group and the pyrimidine ring would be observed around 2900-3100 cm⁻¹. The region between 1500 and 1650 cm⁻¹ would be complex, containing absorptions from C=C and C=N stretching vibrations within the pyrimidine ring, as well as the N-H scissoring (bending) vibration of the amino group. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 4: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 |

| C-H Stretch (aromatic/aliphatic) | 2900 - 3100 |

| C=N / C=C Stretch (ring) | 1500 - 1650 |

| N-H Bend (amine) | 1550 - 1650 |

| C-Cl Stretch | 600 - 800 |

Electronic (UV-Vis) Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted pyrimidine chromophore. Aminopyrimidines typically exhibit strong absorption bands in the UV region corresponding to π → π* transitions. The presence of the amino group (an auxochrome) is likely to cause a red shift (bathochromic shift) of these absorption maxima compared to unsubstituted pyrimidine. A weaker n → π* transition, arising from the excitation of a non-bonding electron on a nitrogen atom to an anti-bonding π* orbital, may also be observed at a longer wavelength. The solvent used can influence the position and intensity of these absorption bands.

Computational and Theoretical Investigations of this compound Chemistry: A Review of Available Data

Despite a comprehensive search for computational and theoretical studies on this compound, publicly available research literature detailing specific quantum chemical calculations, molecular modeling, thermochemical analyses, or conformational studies for this particular compound is not available. Therefore, it is not possible to provide the detailed, data-rich article as requested.

Computational chemistry is a powerful tool for understanding molecular structure, reactivity, and properties. Methodologies such as Density Functional Theory (DFT), molecular docking, and thermochemical calculations are routinely applied to novel compounds to predict their behavior and guide further research. However, the application of these methods to a specific molecule like this compound must be documented in scientific literature to be reported.

General computational studies have been conducted on various substituted pyrimidine derivatives, which form a broad class of chemical compounds. mdpi.comnih.govbiointerfaceresearch.comnih.gov These studies provide insights into the electronic properties, reactivity, and potential interactions of the pyrimidine scaffold. For instance, research on related molecules often involves:

Quantum Chemical Calculations: DFT is frequently used to determine the electronic structure, predict spectroscopic data (like IR and NMR spectra), and analyze frontier molecular orbitals (HOMO and LUMO) to understand reactivity. nih.gov

Molecular Modeling: Docking studies are common for exploring the interaction of pyrimidine derivatives with biological targets, although the user's request specifically excluded biological implications.

Thermochemical and Conformational Analysis: These calculations help in understanding the stability, energy, and three-dimensional arrangement of the molecule and its substituents.

While these general approaches are standard in the field of computational chemistry, the specific results and data tables for this compound have not been published in the accessible literature. The generation of such data would require original research using specialized software and computational resources.

Role of 2 Chloro 5 Cyclopropylpyrimidin 4 Amine As a Building Block in Complex Molecular Synthesis

Precursor in the Synthesis of Polysubstituted Pyrimidine (B1678525) Derivatives

The inherent reactivity of the C2-chloro substituent in 2-Chloro-5-cyclopropylpyrimidin-4-amine makes it an excellent electrophilic site for a variety of nucleophilic substitution and cross-coupling reactions, enabling the synthesis of a wide range of polysubstituted pyrimidine derivatives. The electron-deficient nature of the pyrimidine ring facilitates these transformations. researchgate.net

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for creating new carbon-carbon and carbon-heteroatom bonds at the 2-position. For instance, the Suzuki-Miyaura coupling allows for the introduction of aryl and heteroaryl groups. While direct examples with this compound are not extensively documented in readily available literature, the successful Suzuki coupling of other 2-chloropyrimidines with various boronic acids is well-established, suggesting a similar reactivity profile. mdpi.comnih.govorganic-chemistry.orgmdpi.com These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, along with a base and a suitable solvent. mdpi.comnih.gov The presence of the amino group at C4 can influence the reaction's efficiency, but catalysts have been developed that are not inhibited by basic aminopyrimidines. organic-chemistry.org

The Sonogashira coupling provides a route to 2-alkynylpyrimidine derivatives by reacting the chloro-pyrimidine with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This reaction is valuable for constructing rigid molecular scaffolds and for the synthesis of more complex natural products and pharmaceutical agents. wikipedia.org One-pot Sonogashira/heteroannulation strategies have been developed for related aminopyrazines, highlighting the potential for subsequent cyclization reactions. organic-chemistry.org

Furthermore, the Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling this compound with primary or secondary amines. wikipedia.orglibretexts.org This reaction is a powerful method for synthesizing 2-amino-substituted pyrimidines, which are prevalent in medicinal chemistry. nih.gov The choice of palladium catalyst and ligand is crucial for achieving high yields and accommodating a broad range of amine coupling partners. beilstein-journals.org

Beyond cross-coupling reactions, the chloro group can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) . The reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with anilines under microwave irradiation is a case in point, demonstrating the feasibility of this approach. researchgate.net This allows for the introduction of a wide array of substituents, including alkoxy, thioalkoxy, and amino groups, further expanding the diversity of accessible pyrimidine derivatives.

| Reaction Type | Reagents | Product Type | Potential Application |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | 2-Aryl/heteroaryl-5-cyclopropylpyrimidin-4-amines | Pharmaceuticals, agrochemicals, materials science |

| Sonogashira Coupling | Terminal alkynes, Pd catalyst, Cu(I) co-catalyst, base | 2-Alkynyl-5-cyclopropylpyrimidin-4-amines | Complex molecule synthesis, medicinal chemistry |

| Buchwald-Hartwig Amination | Primary/secondary amines, Pd catalyst, base | N²,N²-Disubstituted-5-cyclopropylpyrimidine-2,4-diamines | Medicinal chemistry, drug discovery |

| Nucleophilic Aromatic Substitution | Alcohols, thiols, amines | 2-Alkoxy/thioalkoxy/amino-5-cyclopropylpyrimidin-4-amines | Diverse functionalized pyrimidines |

Scaffold for Novel Fused Heterocyclic Ring Systems

The strategic placement of reactive functional groups in this compound makes it an ideal starting material for the synthesis of novel fused heterocyclic ring systems. These polycyclic structures are of significant interest in medicinal chemistry due to their rigid conformations and ability to mimic the structures of purines and other biologically important molecules.

A common strategy involves a two-step sequence where the C2-chloro group is first substituted or coupled, followed by an intramolecular cyclization. For example, after a Sonogashira coupling to introduce an alkynyl group at the 2-position, the resulting intermediate can undergo a base-induced cyclization to form pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines. organic-chemistry.org

Similarly, substitution of the chlorine with a nucleophile containing a second reactive group can set the stage for a subsequent ring-closing reaction. For instance, reaction with an amino alcohol could be followed by cyclization to form oxazolo[3,2-a]pyrimidine derivatives. While specific examples starting from this compound are not prevalent in the literature, the general principle is a cornerstone of heterocyclic synthesis. mdpi.com

Another approach involves reactions that form a new ring fused to the pyrimidine core by engaging both the C4-amino group and the C5-position. While the cyclopropyl (B3062369) group at C5 is generally stable, reactions that proceed through intermediates that can activate the C5-C6 bond could potentially lead to fused systems. More commonly, the amino group at C4 and a suitably functionalized substituent introduced at C2 can undergo condensation to form a fused ring. For example, if a substituent with a carbonyl group is introduced at the 2-position, an intramolecular condensation with the 4-amino group could lead to the formation of a pyrimido[1,2-a]pyrimidinone ring system.

Strategies for Diversity-Oriented Synthesis and Combinatorial Libraries

Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules to explore chemical space and identify novel biologically active compounds. This compound is an excellent scaffold for DOS and the construction of combinatorial libraries due to its two distinct and orthogonally reactive functional groups.

The chloro and amino groups can be functionalized in a stepwise manner with a wide variety of building blocks. For example, a library of compounds can be generated by first performing a Suzuki coupling at the 2-position with a set of different boronic acids. The resulting 2-aryl-5-cyclopropylpyrimidin-4-amines can then be subjected to a second diversification step, such as acylation or alkylation of the 4-amino group, with a range of acyl chlorides or alkyl halides. This two-step sequence allows for the rapid generation of a large library of compounds with diversity at two positions of the pyrimidine core.

Solid-phase synthesis is a particularly powerful technique for constructing combinatorial libraries. The amino group of this compound can be anchored to a solid support, allowing for the subsequent modification of the 2-chloro position through various reactions. After the desired transformations, the final products can be cleaved from the resin. This approach has been successfully applied to the Suzuki cross-coupling of solid-supported chloropyrimidines to generate libraries of 4-(substituted amino)-6-arylpyrimidines. nih.gov

The combination of palladium-catalyzed cross-coupling reactions and traditional functional group transformations on the this compound scaffold provides a robust platform for creating large and diverse chemical libraries for high-throughput screening in drug discovery and materials science.

Utility in the Preparation of Agrochemical Intermediates

The pyrimidine scaffold is a key component in many commercially successful herbicides and fungicides. The structural motifs present in this compound are highly relevant to the agrochemical industry. A notable example is its close structural relationship to aminocyclopyrachlor, a herbicide used for broadleaf weed control. googleapis.com Aminocyclopyrachlor is 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid. googleapis.com The shared 6-amino-5-chloro-2-cyclopropylpyrimidine core underscores the importance of this specific substitution pattern for herbicidal activity.

This compound can serve as a key intermediate in the synthesis of such agrochemicals. The chlorine atom at the 2-position can be displaced or modified, and the amino group at the 4-position can be further functionalized. While the exact synthetic routes to commercial agrochemicals are often proprietary, the utility of related compounds like 2-chloro-5-methylpyridine (B98176) as an intermediate in herbicide synthesis is well-documented. google.com This suggests that this compound is a valuable building block for the discovery and development of new crop protection agents.

Significance in the Synthesis of Advanced Pharmaceutical Intermediates

The 2-aminopyrimidine (B69317) structure is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs, particularly kinase inhibitors. nih.gov this compound is therefore a highly valuable intermediate for the synthesis of advanced pharmaceutical ingredients. The ability to selectively modify the 2-position through cross-coupling reactions allows for the introduction of various aryl and heteroaryl groups that can interact with the active sites of biological targets. nih.gov

For example, many kinase inhibitors feature a 2-anilinopyrimidine core, where the aniline (B41778) moiety binds to the hinge region of the kinase. This compound can be readily converted to such structures via a Buchwald-Hartwig amination with a substituted aniline. The cyclopropyl group at the 5-position can provide beneficial properties such as increased metabolic stability, improved potency, or enhanced selectivity by occupying a specific hydrophobic pocket in the target protein.

The synthesis of complex pharmaceutical molecules often requires multi-step sequences, and having a reliable and versatile starting material like this compound is crucial. Its straightforward reactivity allows for the efficient construction of a complex core structure, which can then be elaborated in later steps to afford the final active pharmaceutical ingredient.

Formation of Coordination Complexes and Polymers with Metal Centers

2-Aminopyrimidine and its derivatives are known to act as ligands, coordinating to metal centers through one or both of the pyrimidine ring nitrogen atoms and, in some cases, the exocyclic amino group. ictp.ittandfonline.comekb.egmdpi.com This coordination ability can lead to the formation of discrete metal complexes or extended coordination polymers with interesting structural, magnetic, and catalytic properties.

This compound possesses several potential coordination sites: the two ring nitrogen atoms (N1 and N3) and the exocyclic amino group (N4). The lone pairs on these nitrogen atoms can be donated to a metal center to form a coordinate bond. The presence of the chloro group at the 2-position may sterically hinder coordination at N1 and electronically influence the basicity of the ring nitrogens.

While a 2012 study on the parent 2-chloropyrimidin-4-amine suggested that the formation of coordination complexes was "unreachable" at the time, more recent research has demonstrated the synthesis of metal complexes with various substituted 2-aminopyrimidines. ictp.itmdpi.comresearchgate.net These complexes often exhibit geometries such as tetrahedral, square planar, or octahedral, depending on the metal ion and other ligands present. ictp.itekb.egmdpi.com

Future Directions in Academic Research on 2 Chloro 5 Cyclopropylpyrimidin 4 Amine

Development of Green and Sustainable Synthetic Methodologies

The future of chemical synthesis lies in the development of environmentally benign and efficient processes. For 2-Chloro-5-cyclopropylpyrimidin-4-amine, future research will likely focus on moving away from traditional, often harsh, synthetic methods towards greener alternatives.

Microwave-Assisted Synthesis: A significant area of exploration will be the application of microwave-assisted organic synthesis (MAOS). nih.govnanobioletters.com This technique has the potential to dramatically reduce reaction times, improve yields, and often allows for the use of less hazardous solvents. nih.gov Future studies could explore the one-pot synthesis of this compound from readily available precursors under microwave irradiation, thereby minimizing energy consumption and waste generation. jchemrev.com

Continuous Flow Chemistry: The implementation of continuous flow chemistry offers another promising avenue for the sustainable synthesis of this compound. researchgate.netvapourtec.com Flow reactors provide enhanced heat and mass transfer, leading to better control over reaction parameters and improved safety. Research in this area would aim to develop a continuous flow process for the synthesis of this compound, which could be easily scaled up for larger-scale production with minimal environmental impact. mdpi.com

Photocatalysis and Biocatalysis: The use of photocatalysis and biocatalysis represents a frontier in green synthesis. nih.govacs.org Future investigations could focus on identifying suitable photocatalysts that can facilitate the key bond-forming reactions in the synthesis of this compound using visible light as an energy source. nih.gov Furthermore, exploring enzymatic routes, or biocatalysis, could offer highly selective and environmentally friendly methods for the synthesis of the chiral amines or other intermediates required for its production. nih.govmdpi.com

| Green Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, use of greener solvents. nih.govnanobioletters.com |

| Continuous Flow Chemistry | Enhanced safety, better process control, scalability. researchgate.netvapourtec.commdpi.com |

| Photocatalysis | Use of light as a renewable energy source, mild reaction conditions. nih.govacs.org |

| Biocatalysis | High selectivity, use of renewable resources, mild reaction conditions. nih.govmdpi.com |

Exploration of Novel Reaction Pathways and Mechanistic Insights

A deeper understanding of the reactivity of this compound will open doors to novel synthetic transformations and applications. Future research will likely delve into its reaction mechanisms and explore new chemical space.

Palladium-Catalyzed Cross-Coupling Reactions: The chloro-substituent on the pyrimidine (B1678525) ring makes this compound an ideal candidate for palladium-catalyzed cross-coupling reactions. nih.govmit.edu Future studies will likely focus on exploring a wide range of coupling partners to introduce diverse functional groups at the C2 position. Mechanistic investigations into these reactions will be crucial to optimize reaction conditions and expand the synthetic utility of this compound. researchgate.netnih.gov

Cyclopropane (B1198618) Ring-Opening Reactions: The strained cyclopropyl (B3062369) group is a latent functional group that can undergo ring-opening reactions to generate more complex molecular architectures. Future academic research could investigate the conditions under which the cyclopropane ring in this compound can be selectively opened, leading to the synthesis of novel heterocyclic systems.

Nucleophilic Aromatic Substitution (SNAr) Studies: The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) of the chlorine atom. In-depth kinetic and mechanistic studies of these reactions with various nucleophiles will provide valuable insights into the reactivity of the molecule and enable the predictable synthesis of a wide array of derivatives.

Advanced Theoretical Modeling of Reactivity and Structural Properties

Computational chemistry is a powerful tool for predicting and understanding the behavior of molecules. Future research on this compound will undoubtedly leverage advanced theoretical modeling to guide experimental work.

Density Functional Theory (DFT) Calculations: DFT calculations will be instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of this compound. jchemrev.com These calculations can predict the most likely sites for electrophilic and nucleophilic attack, rationalize observed reaction outcomes, and guide the design of new reactions. researchgate.netresearchgate.netplu.mx

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of this compound and its interactions with other molecules, such as solvents or biological macromolecules. This information will be crucial for understanding its behavior in different environments and for designing molecules with specific binding properties.

Quantum Chemical Calculations for Mechanistic Elucidation: Quantum chemical calculations can be employed to map out the potential energy surfaces of proposed reaction mechanisms. nih.gov This will allow for a detailed understanding of the transition states and intermediates involved in various transformations of this compound, aiding in the development of more efficient and selective synthetic methods. researchgate.net

| Theoretical Modeling Technique | Application to this compound Research |

| Density Functional Theory (DFT) | Prediction of reactivity, electronic structure, and spectroscopic properties. jchemrev.com |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and intermolecular interactions. |

| Quantum Chemical Calculations | Elucidation of reaction mechanisms and transition state analysis. researchgate.netnih.gov |

Design and Synthesis of Chemically Diverse Analogues for Probe Development

The development of chemical probes is essential for studying biological processes. The unique structure of this compound makes it an attractive scaffold for the design and synthesis of novel probes. acs.org

Fluorescent Probes: By attaching a fluorophore to the this compound scaffold, it may be possible to develop fluorescent probes for various biological targets. frontiersin.orgnih.gov Future research could focus on synthesizing a library of such probes and evaluating their photophysical properties and biological applications. nih.govciac.jl.cn

Clickable Probes: The introduction of "clickable" functional groups, such as alkynes or azides, onto the this compound molecule would enable its use in click chemistry applications. acs.orgthermofisher.com This would allow for its facile conjugation to other molecules, such as biotin (B1667282) or fluorescent dyes, for use in pull-down assays and imaging studies. nih.govthermofisher.com

Photoaffinity Labeling Probes: The incorporation of a photoactivatable group into the structure of this compound could lead to the development of photoaffinity probes. nih.gov These probes can be used to identify the binding partners of the molecule in complex biological systems, providing valuable information about its mechanism of action. nih.govrsc.org

Q & A

Q. How can high-throughput screening (HTS) pipelines integrate this compound for drug discovery?

- Methodological Answer :

- Library Design : Include the compound in fragment libraries for kinase or protease targets.

- Assay Formats : Use fluorescence polarization (FP) or TR-FRET for binding affinity measurements.

- Automation : Liquid handlers (e.g., Echo®) enable nanoscale dosing in 384-well plates.

- Hit Validation : Confirm hits via SPR or ITC for thermodynamic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.